molecular formula C8H2Cl5F2NO B13839257 2,2,2-Trichloro-N-(3,5-dichloro-2,4-difluorophenyl)acetamide

2,2,2-Trichloro-N-(3,5-dichloro-2,4-difluorophenyl)acetamide

Katalognummer: B13839257
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: GNJRGYFAFOHZSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trichloro-N-(3,5-dichloro-2,4-difluorophenyl)acetamide is a synthetic organic compound with the molecular formula C8H2Cl5F2NO. It is known for its application as an intermediate in the synthesis of various chemical products, including pesticides and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-N-(3,5-dichloro-2,4-difluorophenyl)acetamide typically involves the reaction of 3,5-dichloro-2,4-difluoroaniline with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trichloro-N-(3,5-dichloro-2,4-difluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,2,2-Trichloro-N-(3,5-dichloro-2,4-difluorophenyl)acetamide is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Used in the production of pesticides and other agrochemicals.

Wirkmechanismus

The mechanism of action of 2,2,2-Trichloro-N-(3,5-dichloro-2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes involved in chitin synthesis. This interaction inhibits the synthesis of chitin, which is essential for the growth and development of certain pests .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2,2-Trichloro-N-(3,5-dichloro-2,4-difluorophenyl)acetamide is unique due to its specific structure, which allows it to act as an effective intermediate in the synthesis of various chemical products. Its ability to inhibit chitin synthesis makes it particularly valuable in the development of pesticides .

Eigenschaften

Molekularformel

C8H2Cl5F2NO

Molekulargewicht

343.4 g/mol

IUPAC-Name

2,2,2-trichloro-N-(3,5-dichloro-2,4-difluorophenyl)acetamide

InChI

InChI=1S/C8H2Cl5F2NO/c9-2-1-3(6(15)4(10)5(2)14)16-7(17)8(11,12)13/h1H,(H,16,17)

InChI-Schlüssel

GNJRGYFAFOHZSX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1Cl)F)Cl)F)NC(=O)C(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.